
2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Descripción general
Descripción
2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C23H22ClN5O and its molecular weight is 419.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds structurally related to 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile have been researched for their potential anticancer properties. In a study by Tiwari et al. (2016), derivatives of this compound exhibited significant in-vitro anticancer activities against multiple human tumor cell lines. A particular derivative showed the highest GI50 value against various cancer cell lines, indicating its potential as an anticancer agent. Additionally, these compounds demonstrated good binding modes in the active site of thymidylate synthase enzyme, further supporting their potential use in cancer treatment. Their ADME properties also indicated good drug-like properties (Tiwari et al., 2016).
Chemical Synthesis and Modification
The compound has been involved in various chemical synthesis processes. For instance, Mishriky and Moustafa (2013) synthesized a related compound through nucleophilic substitution reactions. This showcases the compound's versatility in chemical synthesis, especially in creating structurally diverse derivatives (Mishriky & Moustafa, 2013).
Microwave-Assisted Synthesis
Divate and Dhongade-Desai (2014) reported the microwave-assisted synthesis of triazolo pyrimidine derivatives from a similar compound. This efficient and green method resulted in good yields in a short reaction time, highlighting the compound's role in facilitating rapid and environmentally friendly synthetic processes (Divate & Dhongade-Desai, 2014).
Antimicrobial Properties
Studies have also explored the antimicrobial properties of derivatives of this compound. Abdelghani et al. (2017) investigated the antimicrobial activity of new pyrimidines and condensed pyrimidines synthesized from a related compound. This research highlights the potential of these compounds in developing new antibacterial agents (Abdelghani et al., 2017).
Corrosion Inhibition
The compound has also found applications in the field of corrosion inhibition. Yadav et al. (2016) synthesized pyranopyrazole derivatives, including a structurally similar compound, and evaluated their efficacy as inhibitors for mild steel corrosion in HCl solution. Their study indicated high inhibition efficiency, suggesting potential industrial applications (Yadav et al., 2016).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-28-11-13-29(14-12-28)23-20(15-25)21(16-5-9-19(30-2)10-6-16)26-22(27-23)17-3-7-18(24)8-4-17/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFCDLIRJVRIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



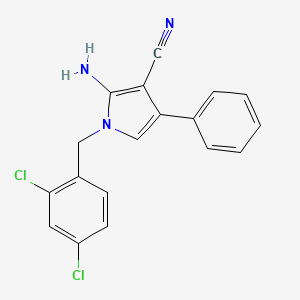
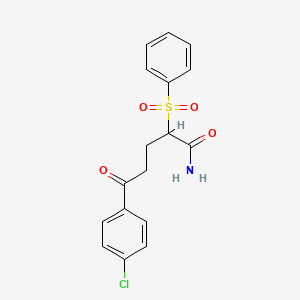
![2-[4-(2,5-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036705.png)
![2-[4-(2,4-Dimethylphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3036706.png)
![1-(3-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3036709.png)
![1,8-dimethyl-6-phenyl-3a,4,6,8b-tetrahydro-1H,3H-pyrazolo[4',3':5,6]pyrano[4,3-c]isoxazole](/img/structure/B3036710.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine](/img/structure/B3036712.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-methyl-3-pyridinyl 3-chloro-5-(trifluoromethyl)-2-pyridinyl ether](/img/structure/B3036713.png)
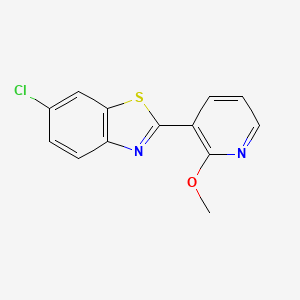
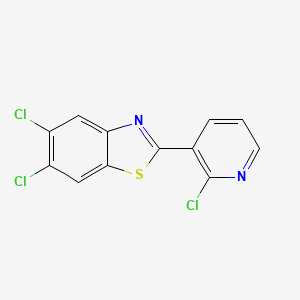
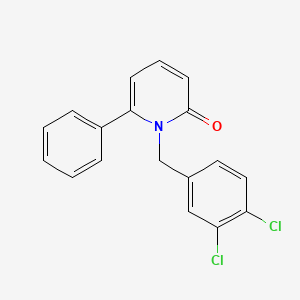


![2-(2,4-difluorophenyl)-4-methyl-6-[2-(4-pyridinyl)-4-pyrimidinyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3036725.png)